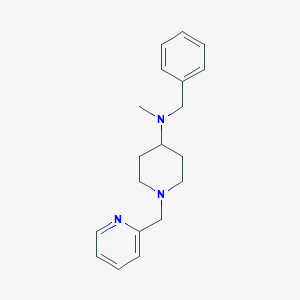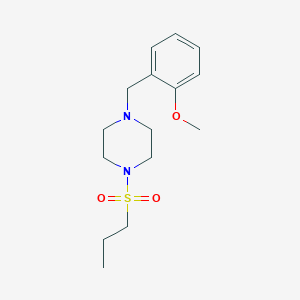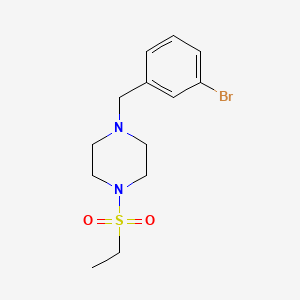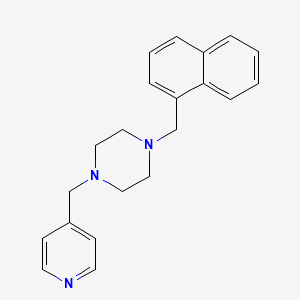
N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with benzyl, methyl, and pyridin-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting bond cleavage and cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted analogs with different functional groups attached to the piperidine or pyridine rings .
Scientific Research Applications
N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)piperidin-4-amine
- N-benzylpiperidin-4-amine
- N-methylpiperidin-4-amine
Uniqueness
N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyl, methyl, and pyridin-2-ylmethyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C19H25N3 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C19H25N3/c1-21(15-17-7-3-2-4-8-17)19-10-13-22(14-11-19)16-18-9-5-6-12-20-18/h2-9,12,19H,10-11,13-16H2,1H3 |
InChI Key |
DIZFJFYXJSRSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B14920444.png)

![1-(Naphthalen-1-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B14920456.png)
![S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] ethanethioate](/img/structure/B14920464.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide](/img/structure/B14920473.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(phenylcarbonyl)benzoate](/img/structure/B14920480.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B14920495.png)
![2-{4-[(1-Ethoxy-1-oxo-3-phenylpropan-2-yl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14920497.png)
![4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B14920503.png)
![2-(Naphthalen-2-yloxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B14920507.png)
![1-(Biphenyl-4-YL)-2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-YL]ethanone](/img/structure/B14920518.png)


![1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B14920527.png)
